![molecular formula C13H7ClF3N3O3 B3910064 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3910064.png)
4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone
Descripción general
Descripción
4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidinone derivative with a unique chemical structure that makes it an attractive candidate for drug discovery, medicinal chemistry, and other related areas.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone is not fully understood. However, it has been proposed to act by inhibiting specific enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been suggested to act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone has several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes. Additionally, 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone has been reported to reduce inflammation in animal models by inhibiting specific enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone is its unique chemical structure, which makes it an attractive candidate for drug discovery and medicinal chemistry. Additionally, its ability to inhibit the growth of cancer cells, bacteria, and fungi makes it a potential candidate for the development of new drugs. However, one of the limitations of 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, bacterial infections, and inflammation. Another direction is to explore its mechanism of action in more detail to gain a better understanding of how it works. Additionally, future studies could focus on developing new methods for synthesizing 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone with improved solubility and higher yields.
Aplicaciones Científicas De Investigación
4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, 4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone has been investigated as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models.
Propiedades
IUPAC Name |
4-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O3/c14-10-4-3-9(20(22)23)5-7(10)1-2-8-6-11(13(15,16)17)19-12(21)18-8/h1-6H,(H,18,19,21)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQNHKBQLBCQNA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC2=NC(=O)NC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



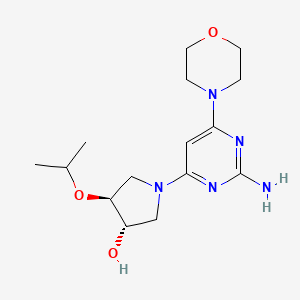
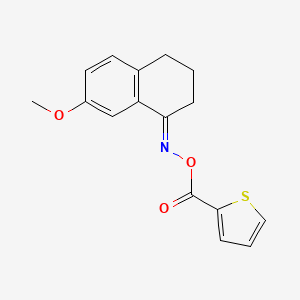
![N-(3-bromophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3909998.png)
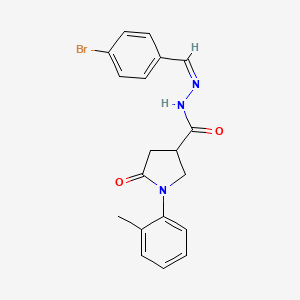
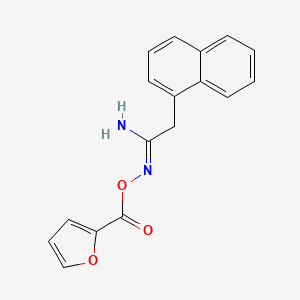
![2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3910021.png)
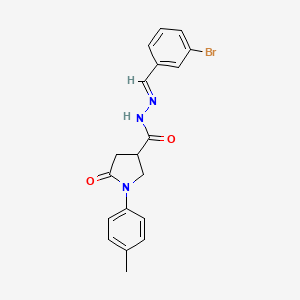
![3-methyl-6-(3,4,5-trimethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B3910037.png)

![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3910047.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3,5-dimethoxybenzoyl)oxime]](/img/structure/B3910049.png)
![5-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}pyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B3910056.png)
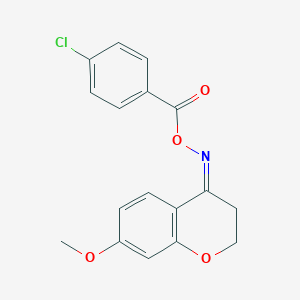
![N-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3910082.png)